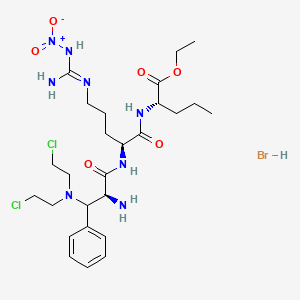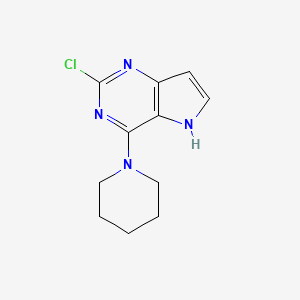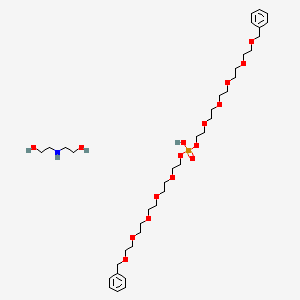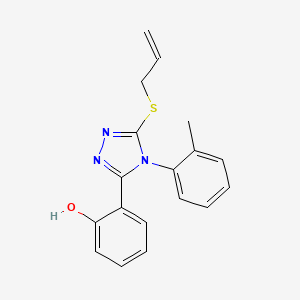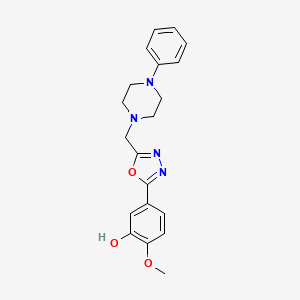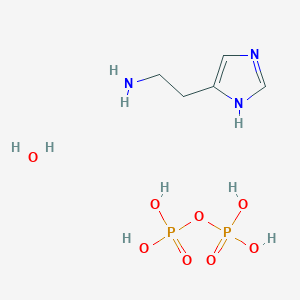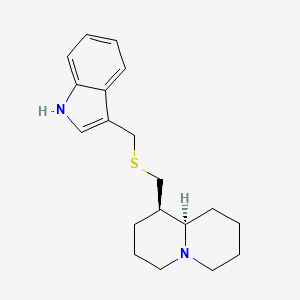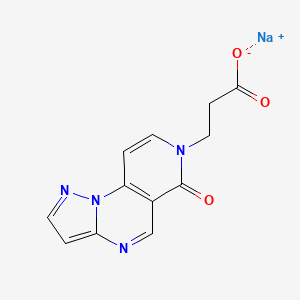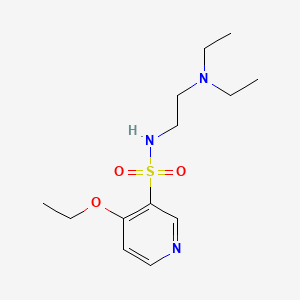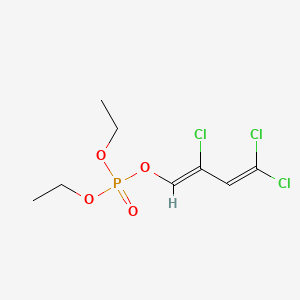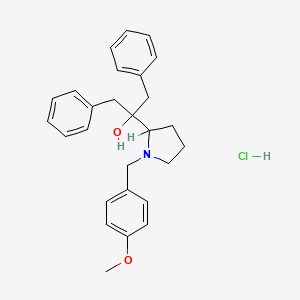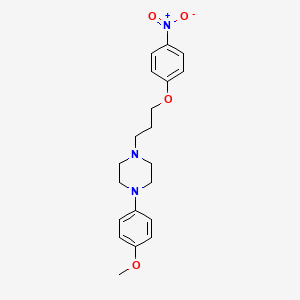
Piperazine, 1-(4-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(4-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- is a complex organic compound that belongs to the piperazine family This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 4-methoxyphenyl group and a 3-(4-nitrophenoxy)propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(4-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution of piperazine with 4-methoxyphenyl chloride to form 1-(4-methoxyphenyl)piperazine.
Ether Formation: The next step involves the reaction of 1-(4-methoxyphenyl)piperazine with 3-chloropropyl-4-nitrophenyl ether under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-(4-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitro or methoxy derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(4-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(4-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the central nervous system, leading to changes in neurotransmitter release and uptake. It may also interact with enzymes involved in metabolic pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine: A simple piperazine derivative with similar structural features but lacking the methoxyphenyl and nitrophenoxypropyl groups.
1-(4-Methoxyphenyl)piperazine: Similar to the target compound but without the nitrophenoxypropyl group.
4-(3-(4-Nitrophenoxy)propyl)piperazine: Similar to the target compound but without the methoxyphenyl group.
Uniqueness
Piperazine, 1-(4-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- is unique due to the presence of both the methoxyphenyl and nitrophenoxypropyl groups, which confer specific chemical and biological properties. These substituents may enhance the compound’s reactivity and potential biological activity compared to simpler piperazine derivatives.
Eigenschaften
CAS-Nummer |
84344-57-0 |
|---|---|
Molekularformel |
C20H25N3O4 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-4-[3-(4-nitrophenoxy)propyl]piperazine |
InChI |
InChI=1S/C20H25N3O4/c1-26-19-7-3-17(4-8-19)22-14-12-21(13-15-22)11-2-16-27-20-9-5-18(6-10-20)23(24)25/h3-10H,2,11-16H2,1H3 |
InChI-Schlüssel |
LDDREPMFPDQYGM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCOC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


